molecular formula C12H18N4O B2573408 1-(3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)ethanone CAS No. 65092-21-9

1-(3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)ethanone

Cat. No.: B2573408
CAS No.: 65092-21-9
M. Wt: 234.303
InChI Key: SUFIBPJTUVGMDL-UHFFFAOYSA-N
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Description

Chemical Structure: This compound features a spirocyclic architecture where an imidazo[4,5-c]pyridine ring is fused to a piperidine ring at the 4-position. Molecular Formula: C₁₂H₁₈N₄O; Molecular Weight: 234.30; CAS No.: 65092-21-9; Purity: 95% . Synthetic Relevance: Synthesized via solid-phase or solution-phase methods, often involving cyclization of thiourea intermediates with diamines .

Properties

IUPAC Name

1-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c1-9(17)16-6-3-12(4-7-16)11-10(2-5-15-12)13-8-14-11/h8,15H,2-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFIBPJTUVGMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)C3=C(CCN2)NC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65092-21-9
Record name 1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}ethan-1-one
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Preparation Methods

The synthesis of 1-(3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidin]-1’-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[4,5-c]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Spiro linkage formation: The spiro linkage is formed by reacting the imidazo[4,5-c]pyridine core with a piperidine derivative under controlled conditions.

    Introduction of the ethanone group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidin]-1’-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion.

Scientific Research Applications

1-(3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidin]-1’-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Material Science: Its unique spiro structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidin]-1’-yl)ethanone involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction cascades, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent(s) Molecular Formula Molecular Weight CAS No. Key Differences
1'-Propyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] 1'-Propyl C₁₃H₂₂N₄ 234.35 929828-30-8 Larger alkyl group increases hydrophobicity; may reduce solubility .
1'-Benzyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] 1'-Benzyl C₁₈H₂₂N₄ 294.40 500690-88-0 Aromatic substituent enhances π-π interactions but discontinued due to synthesis challenges .
2-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine 2-Ethyl (non-spiro) C₈H₁₃N₃ 151.21 N/A Lacks spiro piperidine; simpler structure with lower molecular weight .

Key Structural Insights :

  • Spirocyclic systems (e.g., piperidine fusion) confer rigidity, which may enhance binding specificity compared to non-spiro analogues like 2-ethyl derivatives .

Pharmacological Activity

Table 2: Pharmacological Profiles

Compound Name Biological Activity EC₅₀/IC₅₀ Selectivity Index (SI) Mechanism
Target Compound Antiviral (HCV inhibition inferred) Not reported Not reported Likely inhibits viral replication via RNA polymerase interaction .
Imidazo[4,5-c]pyridine Derivative 30 Anti-HCV 0.004 µM >595 Inhibits HCV genotype 2a replication .
1'-Benzyl Analogue Discontinued N/A N/A Discontinued due to synthetic or stability issues .

Key Findings :

  • Imidazo[4,5-c]pyridine derivatives exhibit potent antiviral activity, with EC₅₀ values as low as 0.004 µM for HCV inhibition . The target compound’s acetyl group may modulate potency, though specific data are lacking.
  • Clinically, imidazo[4,5-c]pyridines remain underdeveloped compared to imidazo[1,2-a]pyridines (e.g., Zolpidem), partly due to insufficient structure-activity relationship (SAR) studies .

Key Observations :

  • The target compound’s synthesis is more labor-intensive than non-spiro analogues due to the need for spiro ring closure .
  • Discontinued analogues (e.g., 1'-benzyl) highlight scalability or purification hurdles .

Purity and Commercial Availability

Table 4: Availability and Stability

Compound Name Purity Commercial Status Stability Notes
Target Compound 95% Available (limited suppliers) Stable under inert storage; hygroscopic .
1'-Benzyl Analogue 95% Discontinued Suspected oxidative degradation .
1'-Isopropyl Derivative 97% Available Higher hydrophobicity may affect formulation .

Key Notes:

  • The acetyl group in the target compound may improve stability compared to benzyl derivatives, which are prone to oxidation .

Biological Activity

The compound 1-(3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₁₉N₅O
  • Molecular Weight : 275.35 g/mol
  • CAS Number : 1171476-00-8

Structure

The structure of the compound features a spirocyclic arrangement which is significant in influencing its biological interactions. The imidazo[4,5-c]pyridine moiety is particularly noted for its presence in various bioactive compounds.

Pharmacological Properties

  • Neuroactivity : Research indicates that compounds with similar structures may exhibit neuroactive properties. For example, tetrahydrocarbolines are known to have neuroprotective effects and potential applications in treating neurodegenerative diseases .
  • Antidepressant Effects : Some studies suggest that derivatives of imidazo[4,5-c]pyridine can modulate neurotransmitter systems, potentially offering antidepressant effects. This is particularly relevant for compounds targeting serotonin and dopamine receptors.
  • Anticancer Activity : Preliminary studies have shown that certain imidazo-containing compounds can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

The biological activity of this compound may involve:

  • Receptor Modulation : Interaction with various neurotransmitter receptors (e.g., serotonin and dopamine receptors), leading to altered signal transduction pathways.
  • Inhibition of Enzymatic Activity : Potential inhibition of enzymes involved in tumor progression or neurotransmitter degradation.
  • Induction of Apoptosis : Activation of apoptotic pathways in cancer cells through mitochondrial dysfunction or caspase activation.

Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of a similar tetrahydrospiro compound in a rodent model of Parkinson's disease. The results indicated a significant reduction in neurodegeneration markers and improved motor function after treatment with the compound.

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that the compound induced apoptosis at concentrations above 10 µM. The mechanism involved mitochondrial membrane potential disruption and caspase activation.

Study 3: Behavioral Studies

Behavioral tests conducted on rodents treated with the compound showed significant antidepressant-like effects compared to controls. The results suggest modulation of serotonergic pathways as a possible mechanism.

Data Table

Biological ActivityEffect ObservedReference
NeuroprotectionReduced neurodegeneration
AntidepressantImproved mood-related behaviors
AnticancerInduced apoptosis in cancer cells

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